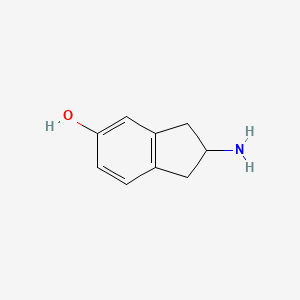

5-Hydroxy-2-aminoindane

説明

5-Hydroxy-2-aminoindane is a synthetic aminoindane derivative featuring a hydroxyl (-OH) group at the 5-position and an amine (-NH₂) group at the 2-position of the indane ring.

特性

分子式 |

C9H11NO |

|---|---|

分子量 |

149.19 g/mol |

IUPAC名 |

2-amino-2,3-dihydro-1H-inden-5-ol |

InChI |

InChI=1S/C9H11NO/c10-8-3-6-1-2-9(11)5-7(6)4-8/h1-2,5,8,11H,3-4,10H2 |

InChIキー |

CNMRLASNNLSRGL-UHFFFAOYSA-N |

正規SMILES |

C1C(CC2=C1C=CC(=C2)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoindan-5-ol typically involves the reduction of 2-nitroindan-5-ol. The process begins with the nitration of indan-5-ol to form 2-nitroindan-5-ol, followed by catalytic hydrogenation to yield 2-Aminoindan-5-ol. Common catalysts used in this reduction include palladium on carbon (Pd/C) and platinum oxide (PtO2).

Industrial Production Methods: Industrial production of 2-Aminoindan-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Aminoindan-5-ol.

Types of Reactions:

Oxidation: 2-Aminoindan-5-ol can undergo oxidation reactions to form corresponding quinones or imines. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced further to form 2-aminoindan, especially under strong reducing conditions using agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (e.g., bromine) and sulfonyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., bromine), sulfonyl chlorides

Major Products Formed:

Oxidation: Quinones, imines

Reduction: 2-Aminoindan

Substitution: Halogenated or sulfonated derivatives

科学的研究の応用

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound’s interactions with biological systems are studied to understand its effects on cellular processes.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in neuropharmacology.

Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing processes.

作用機序

The mechanism of action of 2-Aminoindan-5-ol involves its interaction with monoamine transporters and receptors. It has been shown to affect the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can modulate synaptic transmission and influence various neurological pathways. The compound’s affinity for specific receptor subtypes, such as α2-adrenergic receptors, further contributes to its pharmacological profile.

類似化合物との比較

Comparative Analysis with Structural Analogs

Aminoindanes share a core indane scaffold but differ in substituent groups, which critically modulate their pharmacological effects. Below is a detailed comparison of 5-Hydroxy-2-aminoindane with key analogs:

Table 1: Structural and Pharmacological Comparison of 5-Hydroxy-2-aminoindane and Related Compounds

*Calculated based on molecular formula (C₉H₁₁NO).

Key Observations

Substituent Effects on Bioactivity: Polar Groups (e.g., -OH): The hydroxyl group in 5-Hydroxy-2-aminoindane likely enhances water solubility but may reduce blood-brain barrier (BBB) penetration compared to lipophilic analogs like 5-IAI (iodo) or MMAI (methoxy/methyl) . This could result in attenuated central effects. Halogenated Groups (e.g., -I in 5-IAI): Iodo substituents increase molecular weight and metabolic stability, prolonging duration of action . Methylenedioxy Groups (e.g., MDAI): These groups enhance serotonin release and selectivity, mimicking MDMA’s effects with reduced neurotoxicity .

In contrast, 5-IAI and MDAI act primarily as serotonin releasers, with MDAI showing higher selectivity for 5-HT systems over dopamine/norepinephrine .

Metabolism and Toxicity :

- Hydroxyl groups are prone to glucuronidation/sulfation, which may accelerate excretion and reduce toxicity compared to halogenated or methylated analogs .

- 5-IAI’s iodo group resists oxidative metabolism, contributing to its longer half-life but lower hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。